molecular formula C13H16O3 B13993967 1-(4-Hydroxyphenyl)heptane-1,3-dione CAS No. 1137261-89-2

1-(4-Hydroxyphenyl)heptane-1,3-dione

Cat. No.: B13993967
CAS No.: 1137261-89-2
M. Wt: 220.26 g/mol
InChI Key: MHYVQMDOLKHZHY-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)heptane-1,3-dione is an organic compound with the molecular formula C13H16O3 It is characterized by the presence of a hydroxyphenyl group attached to a heptane backbone with two keto groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)heptane-1,3-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with heptane-1,3-dione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization or extraction techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)heptane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The keto groups can be reduced to alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)heptane-1,3-dione involves its interaction with specific molecular targets. For instance, its potential anti-COVID activity is attributed to its ability to bind to the receptor binding domain of the SARS-CoV-2 virus, thereby inhibiting viral entry into host cells. The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Hydroxyphenyl)butane-1,3-dione
  • 1-(4-Hydroxyphenyl)pentane-1,3-dione
  • 1-(4-Hydroxyphenyl)hexane-1,3-dione

Uniqueness

1-(4-Hydroxyphenyl)heptane-1,3-dione is unique due to its specific heptane backbone, which imparts distinct chemical and physical properties compared to its shorter-chain analogs.

Properties

CAS No.

1137261-89-2

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1-(4-hydroxyphenyl)heptane-1,3-dione

InChI

InChI=1S/C13H16O3/c1-2-3-4-12(15)9-13(16)10-5-7-11(14)8-6-10/h5-8,14H,2-4,9H2,1H3

InChI Key

MHYVQMDOLKHZHY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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